Welcome to the BenchChem Online Store!
molecular formula C15H8O4 B1619063 9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid CAS No. 602-69-7

9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid

Cat. No. B1619063
M. Wt: 252.22 g/mol
InChI Key: POPBYCBXVLHSKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04803221

Procedure details

To a 5 L 3-neck flask fitted with condenser, thermometer, and overhead stirrer was added 9,10-dihydro-9,10-dioxo-1-anthracenecarboxylic acid (15A, 90 g, 0.357 mol), Zn dust (Mallinckrodt, 250 g, 3.82 mol), CuSO4.5H2O (Mallinckrodt, 5 g), and 28% NH4OH (Mallinckrodt, 2500 mL). The mixture was heated slowly. A dark-red solution occured as the temperature reched 85°. After 3.5 h, the color of the solution faded to yellow. The reaction was heated an additional 1 H, cooled and the excess Zn removed by filtration. The filter cake was washed with more NH4OH solution (100 mL) and then discarded. The filtrate was carefully acidified to pH 1 with conc. HCl (added in portions over 1 h) affording a light-green precipitate, which was separated by filtration. The solid was washed with H2O (200 mL) and then recrystallized 1× from methoxyethanol/H2O (containing 1% conc. HCl), filtered and dried at 75°, to give 65 g (82%) of 1-anthracenecarboxylic acid mp 249°-250°, (C, H), (lit. mp 245°, Chemistry of Carbon Compounds IIIb, edited by E. H. Rodd, 1373 (1956), Elsevier, New York).
Quantity
90 g
Type
reactant
Reaction Step One
[Compound]
Name
CuSO4.5H2O
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
250 g
Type
catalyst
Reaction Step One
Name
Quantity
2500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=[C:2]1[C:15]2[C:14]([C:16]([OH:18])=[O:17])=[CH:13][CH:12]=[CH:11][C:10]=2[C:9](=O)[C:8]2[C:3]1=[CH:4][CH:5]=[CH:6][CH:7]=2>[Zn].[NH4+].[OH-]>[C:14]1([C:16]([OH:18])=[O:17])[C:15]2[C:10](=[CH:9][C:8]3[C:3]([CH:2]=2)=[CH:4][CH:5]=[CH:6][CH:7]=3)[CH:11]=[CH:12][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
O=C1C2=CC=CC=C2C(C=2C=CC=C(C12)C(=O)O)=O
Name
CuSO4.5H2O
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
250 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
2500 mL
Type
solvent
Smiles
[NH4+].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 5 L 3-neck flask fitted with condenser
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated slowly
CUSTOM
Type
CUSTOM
Details
reched 85°
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated an additional 1 H
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the excess Zn removed by filtration
WASH
Type
WASH
Details
The filter cake was washed with more NH4OH solution (100 mL)
CUSTOM
Type
CUSTOM
Details
was carefully acidified to pH 1 with conc. HCl (added in portions over 1 h)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
affording a light-green precipitate, which
CUSTOM
Type
CUSTOM
Details
was separated by filtration
WASH
Type
WASH
Details
The solid was washed with H2O (200 mL)
CUSTOM
Type
CUSTOM
Details
recrystallized 1× from methoxyethanol/H2O (containing 1% conc. HCl)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried at 75°

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C1(=CC=CC2=CC3=CC=CC=C3C=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 65 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.